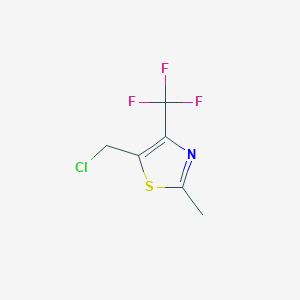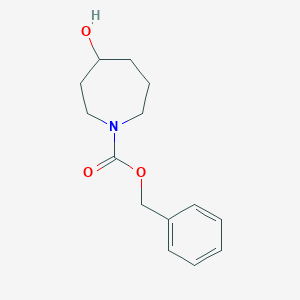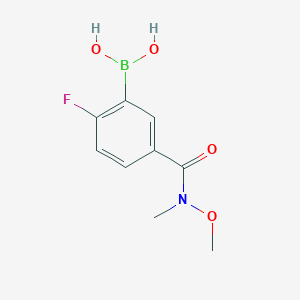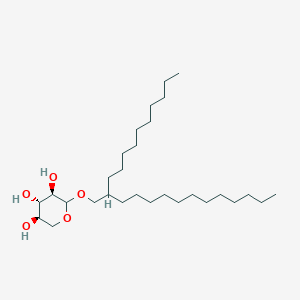
5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
Vue d'ensemble
Description
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-Chloro-5-(trifluoromethyl)pyridine, has a molecular formula of C6H3ClF3N and an average mass of 181.543 Da .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various methods. For example, trifluoromethylpyridine and its intermediates are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Applications De Recherche Scientifique
Pharmaceutical Research
Thiazole derivatives are widely used in pharmaceutical research due to their therapeutic potential. They have been identified as potential treatments for diseases such as diabetes, inflammation, and various types of cancer . Additionally, they are being explored as antiviral agents , including against diseases such as COVID-19 .
Agricultural Chemistry
In the field of agricultural chemistry, thiazole compounds serve as key intermediates in the synthesis of crop protection products. They are utilized in the production of herbicides and pesticides, contributing to the management of pests and diseases affecting crops .
Material Science
Thiazoles are also significant in material science, particularly in the development of photographic sensitizers and vulcanizing accelerators . These applications take advantage of the chemical properties of thiazoles to improve the quality and durability of materials .
Biochemistry
Within biochemistry, thiazole-based compounds are important due to their role in modulating enzyme activity involved in metabolism. They exhibit a range of biological activities including antibacterial, antifungal, anti-inflammatory, antioxidant , and antiproliferative effects .
Synthetic Chemistry
The compound’s utility in synthetic chemistry is notable, especially as an intermediate in the synthesis of complex molecules. Its reactivity allows for controlled introduction of functional groups that are pivotal in constructing larger chemical structures .
Nutritional Science
Thiazole moieties are a structural feature in essential nutrients such as vitamin B1 (thiamine) and antibiotics like penicillin. Research into these compounds contributes to our understanding of nutrition and therapeutic drug development .
Mécanisme D'action
Mode of action
The mode of action would depend on the specific biological target. Thiazoles often act as bioisosteres for parts of larger molecules, mimicking their shape and electronic properties . Trifluoromethyl groups can enhance the metabolic stability and lipophilicity of a drug .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with thiazole and trifluoromethyl groups can be involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on the specific structure of the compound and its interactions with the body. Trifluoromethyl groups can enhance the metabolic stability of a compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRDOOGTCFIIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1437059.png)







![2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1437072.png)


![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437078.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline](/img/structure/B1437079.png)